3-[(Trifluoroacetyl)amino]benzoic acid
Description
3-[(Trifluoroacetyl)amino]benzoic acid is a fluorinated benzoic acid derivative with a trifluoroacetyl group (-COCF₃) attached to the amino substituent at the meta position of the benzene ring. Such structural features make it valuable in medicinal chemistry and materials science, particularly in the design of enzyme inhibitors or fluorinated probes. However, its synthesis and purification may face challenges due to the steric and electronic effects of the trifluoroacetyl group, which can influence solubility and stability .
Properties
CAS No. |
4855-05-4 |
|---|---|
Molecular Formula |
C9H6F3NO3 |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h1-4H,(H,13,16)(H,14,15) |
InChI Key |
OWVHKHGMKQTLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-[(Trifluoroacetyl)amino]benzoic acid with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:
Structural and Functional Differences
- Trifluoroacetyl vs. Trifluoromethylphenylamino Groups: The trifluoroacetyl group (-COCF₃) in the target compound is more polar and electron-withdrawing than the trifluoromethylphenylamino group (-NH-C₆H₄-CF₃) in compounds from and . This difference impacts reactivity; for example, the trifluoroacetyl group may undergo hydrolysis more readily than the stable C-F bonds in trifluoromethylphenyl derivatives .
Physicochemical Properties
- However, 1,4-dioxane shows better solvation for such compounds .
- Crystallinity: The isobenzofuran-containing analog () forms stable crystals via O–H···O and N–H···O hydrogen bonds, a trait likely shared by 3-[(Trifluoroacetyl)amino]benzoic acid due to its -COOH and -NHCOCF₃ groups .
Q & A
Q. How do fluorinated substituents impact the compound’s interaction with biological membranes or protein targets?
- Methodological Answer : Fluorine’s hydrophobic and electronegative properties enhance membrane permeability and binding affinity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with target proteins. Comparative studies with non-fluorinated analogs isolate fluorine-specific effects .
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